(2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

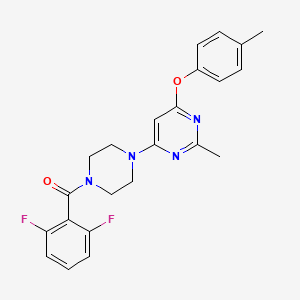

(2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound featuring both aromatic and heterocyclic elements. Characterized by a difluorophenyl group attached to a piperazine ring, this compound boasts notable chemical diversity, making it a subject of interest in multiple scientific domains.

準備方法

Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step organic process. Initial steps often involve the creation of intermediate compounds via nucleophilic substitution or palladium-catalyzed coupling reactions. Each intermediate is purified and then sequentially reacted under controlled conditions—usually involving temperature regulation, solvents like dimethylformamide, and catalysts such as palladium on carbon.

Industrial Production Methods: On an industrial scale, the production methods mirror the lab-scale synthetic routes but are optimized for cost, efficiency, and scalability. Using large reactors, automated systems for precise temperature and pressure control, and high-throughput purification techniques like crystallization and chromatography ensures consistent product quality.

化学反応の分析

Types of Reactions It Undergoes: This compound can undergo a variety of chemical reactions including electrophilic substitution on the aromatic ring, nucleophilic substitution at the piperazine nitrogen, and oxidation or reduction reactions at multiple sites.

Common Reagents and Conditions: Typical reagents involve oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like acyl chlorides. Reaction conditions are tailored to avoid degradation of the sensitive parts of the molecule, often involving inert atmospheres and low temperatures.

Major Products Formed: The major products depend on the reaction type. For example, oxidation might yield a quinone derivative, while substitution might introduce different functional groups like alkyl or acyl chains.

科学的研究の応用

The diverse structure of (2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone lends itself to numerous scientific research applications. In chemistry, it serves as a model compound for studying aromaticity and heterocyclic interactions. In biology, its interactions with proteins and enzymes are explored to understand binding affinities and reaction mechanisms. In medicine, it is investigated for potential therapeutic properties, particularly in neuropharmacology due to its structural similarity to known psychoactive agents. Industry utilizes this compound in the synthesis of more complex molecules, playing a crucial role in developing novel materials or pharmacological agents.

作用機序

The specific mechanism by which this compound exerts its effects is largely dictated by its molecular structure. In biological systems, it often targets receptor sites on proteins or enzymes, mimicking or inhibiting natural substrates. The difluorophenyl group enhances binding affinity through non-covalent interactions like hydrogen bonding and van der Waals forces, while the piperazine ring modulates the overall conformational stability and reactivity.

類似化合物との比較

When compared with similar compounds such as (2,6-difluorophenyl)(4-(4-methylpiperazin-1-yl)pyrimidin-2-yl)methanone or (4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone, (2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone stands out due to the specific placement of fluorine atoms and the p-tolyloxy group. These structural differences significantly impact the compound's reactivity and interaction with biological targets, often leading to unique pharmacological profiles and industrial applications.

Hope you find that helpful and intriguing!

生物活性

The compound (2,6-Difluorophenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone, often referred to in research as a piperazine derivative, has garnered attention due to its potential biological activities. This article aims to provide an in-depth examination of its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

- Core Structure : Piperazine ring

- Substituents :

- 2,6-Difluorophenyl group

- 2-Methyl-6-(p-tolyloxy)pyrimidin-4-yl moiety

This specific arrangement contributes to its unique biological activity profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. The following sections detail these activities.

Antitumor Activity

Studies have shown that piperazine derivatives possess significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating:

- Inhibition of Cell Proliferation : It has been observed to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Mechanism of Action : The compound appears to target specific signaling pathways involved in tumor growth, including the inhibition of BRAF(V600E) and EGFR pathways .

Neuropharmacological Effects

The piperazine scaffold is known for its neuropharmacological effects:

- Antidepressant Properties : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.

- Anxiolytic Activity : The compound has also shown potential in reducing anxiety-like behaviors, possibly through GABAergic mechanisms.

Case Studies

Several studies have investigated the biological activity of similar piperazine derivatives:

- Study on Antitumor Activity :

- Neuropharmacological Assessment :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2,6-difluorophenyl)-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O2/c1-15-6-8-17(9-7-15)31-21-14-20(26-16(2)27-21)28-10-12-29(13-11-28)23(30)22-18(24)4-3-5-19(22)25/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORNZHWCETVOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。